molecular formula C9H14ClNO3 B2966771 4-(2-Aminoethoxy)-3-methoxyphenol;hydrochloride CAS No. 1262778-74-4

4-(2-Aminoethoxy)-3-methoxyphenol;hydrochloride

Cat. No. B2966771
CAS RN: 1262778-74-4
M. Wt: 219.67
InChI Key: IBWNTDQESPBMJX-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of related compounds has been documented. For instance, the synthesis of “2-Aminoethoxyphenyl-(octa-2-aminoethoxy)calix4resorcinarene” was performed by reducing the corresponding cyanomethoxycalix4resorcinarene derivatives using the reducing agent LiAlH4 in dry THF . Another example is the synthesis of “2-(2-Aminoethoxy)ethanol” which involves producing “2-(2-Phthalimidoethoxy)ethanol” by reacting “5-Tosyloxy-3-oxapentanol” with potassium phthalate and then converting the “2-(2-Phthalimidoethoxy)ethanol” to “2-(2-Aminoethoxy)ethanol” by reacting with hydrazine monohydrate .

Scientific Research Applications

Understanding Structural Effects on Hydrogen Bonding

Methoxyphenols, which include the chemical structure of 4-(2-Aminoethoxy)-3-methoxyphenol hydrochloride, are key components in various antioxidants and biologically active molecules. Their ability to form strong inter- and intramolecular hydrogen bonds plays a significant role in their applications. A study by Varfolomeev et al. (2010) on methoxyphenols and dimethoxybenzenes highlighted the importance of understanding the thermodynamic properties and hydrogen bonding capabilities of these compounds. Their research provides insights into the pairwise substitution effects and the strength of hydrogen bonds, which are crucial for designing molecules with desired properties for scientific applications (Varfolomeev et al., 2010).

Molecular Structure and Interaction Studies

The molecular structure and intermolecular interactions of related compounds, such as N-3-hydroxyphenyl-4-methoxybenzamide, have been studied to understand the influence of molecular geometry on biological activity. Karabulut et al. (2014) explored the effects of dimerization and crystal packing on molecular geometry through single-crystal X-ray diffraction and DFT calculations. This research aids in the comprehension of how structural nuances affect the biological efficacy of molecules with similar moieties to 4-(2-Aminoethoxy)-3-methoxyphenol hydrochloride (Karabulut et al., 2014).

Synthesis and Application in Drug Development

The synthesis and biochemical evaluation of compounds bearing the methoxyphenol group have identified potent antiproliferative agents targeting tubulin in cancer cells. Greene et al. (2016) discovered compounds with methoxyphenol moieties that displayed significant activity against breast cancer cells, indicating the potential for drug development utilizing structures similar to 4-(2-Aminoethoxy)-3-methoxyphenol hydrochloride. These findings underscore the importance of the methoxyphenol group in the design of new therapeutic agents (Greene et al., 2016).

properties

IUPAC Name

4-(2-aminoethoxy)-3-methoxyphenol;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13NO3.ClH/c1-12-9-6-7(11)2-3-8(9)13-5-4-10;/h2-3,6,11H,4-5,10H2,1H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IBWNTDQESPBMJX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)O)OCCN.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14ClNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

219.66 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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